molecular formula C15H14Cl2O4S B2505643 4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate CAS No. 2415462-15-4

4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate

Cat. No.: B2505643
CAS No.: 2415462-15-4
M. Wt: 361.23
InChI Key: HDCWENKDLBFRBZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of chloro, methyl, and ethoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves the sulfonation of 4-Chloro-3-methylphenol with 5-chloro-2-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted sulfonates.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A precursor in the synthesis of 4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate.

    5-Chloro-2-ethoxybenzenesulfonyl chloride: Another precursor used in the synthesis.

    4-Chloro-3,5-dimethylphenol: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its combination of chloro, methyl, and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various chemical products and a potential candidate for further research in medicinal chemistry and industrial applications.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 5-chloro-2-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c1-3-20-14-7-4-11(16)9-15(14)22(18,19)21-12-5-6-13(17)10(2)8-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCWENKDLBFRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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